molecular formula C20H21N3O5S B254080 N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Numéro de catalogue B254080
Poids moléculaire: 415.5 g/mol
Clé InChI: JPDWJFYVKLGZAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TAK-875, is a novel and selective agonist of the G protein-coupled receptor GPR40. It is a potential drug candidate for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood glucose levels resulting from insulin resistance and impaired insulin secretion.

Mécanisme D'action

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its pharmacological effects by binding to and activating GPR40, a receptor expressed in pancreatic beta cells and other tissues involved in glucose metabolism. Activation of GPR40 leads to the release of intracellular calcium ions and subsequent insulin secretion, as well as the inhibition of glucagon secretion and hepatic glucose production.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to improve glucose tolerance and glycemic control in animal models of type 2 diabetes, as well as in human clinical trials. It also has beneficial effects on lipid metabolism, reducing triglyceride and free fatty acid levels in the blood. Additionally, N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have minimal effects on body weight and blood pressure, making it a potentially safer alternative to other diabetes medications.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its high selectivity for GPR40, which reduces the risk of off-target effects and potential toxicity. However, its mechanism of action may differ from that of other diabetes drugs, which could limit its use in combination therapies. Additionally, the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide are still being evaluated, and further studies are needed to fully understand its potential benefits and limitations.

Orientations Futures

Future research on N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could focus on its potential use in combination therapies with other diabetes medications, as well as its effects on other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, studies on the long-term safety and efficacy of N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide could help to establish its role as a potential treatment option for type 2 diabetes.

Méthodes De Synthèse

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a multistep process involving the condensation of 3-acetylaniline with 4-bromo-2,2-dimethylthiazolidine, followed by a series of reactions involving various reagents and solvents. The final product is obtained as a white powder with a purity of over 99%.

Applications De Recherche Scientifique

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on type 2 diabetes. It has been shown to effectively lower blood glucose levels by enhancing glucose-stimulated insulin secretion in pancreatic beta cells, while also improving insulin sensitivity and reducing hepatic glucose production.

Propriétés

Nom du produit

N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide

Formule moléculaire

C20H21N3O5S

Poids moléculaire

415.5 g/mol

Nom IUPAC

N-(3-acetamidophenyl)-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C20H21N3O5S/c1-13(24)21-15-5-4-6-16(11-15)22-18(25)14-7-9-17(10-8-14)23-19(26)20(2,3)12-29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25)

Clé InChI

JPDWJFYVKLGZAB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

SMILES canonique

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.